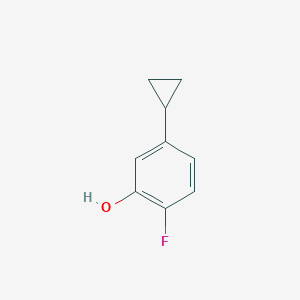

5-Cyclopropyl-2-fluorophenol

Descripción

5-Cyclopropyl-2-fluorophenol is a phenolic derivative featuring a cyclopropyl substituent at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The cyclopropyl group introduces steric bulk and unique electronic effects due to its strained ring structure, which may influence reactivity, solubility, and intermolecular interactions compared to simpler phenolic analogs.

Propiedades

IUPAC Name |

5-cyclopropyl-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQPFJRHQDUZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-fluorophenol can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol under palladium catalysis.

Direct Fluorination: Another approach is the direct fluorination of 5-cyclopropylphenol using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of 5-Cyclopropyl-2-fluorophenol typically involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability .

Types of Reactions:

Oxidation: 5-Cyclopropyl-2-fluorophenol can undergo oxidation reactions to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Cyclopropyl-2-fluorophenol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Cyclopropyl-2-fluorophenol involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity

The acidity of phenolic compounds is strongly influenced by substituents. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the deprotonated phenoxide ion, while electron-donating groups (EDGs) reduce it.

- 5-Cyclopropyl-2-fluorophenol: The cyclopropyl group exhibits weak electron-donating characteristics via conjugation with the aromatic ring, counteracting the electron-withdrawing fluorine at position 2. This results in a predicted pKa higher than chloro-substituted analogs but lower than phenol (pKa ~10).

- 2-Chloro-5-fluorophenol (C₆H₄ClFO, MW 146.55 g/mol): Both chlorine and fluorine are EWGs, leading to significantly greater acidity compared to 5-cyclopropyl-2-fluorophenol.

Molecular Weight and Steric Effects

- The cyclopropyl group increases molecular weight (152.17 g/mol) compared to 2-chloro-5-fluorophenol (146.55 g/mol).

Data Table: Key Properties of Compared Compounds

Research Implications and Limitations

The provided evidence highlights critical substituent effects but lacks direct data on 5-cyclopropyl-2-fluorophenol’s synthetic routes, spectral properties, or applications. Further studies could explore:

Actividad Biológica

5-Cyclopropyl-2-fluorophenol is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.

5-Cyclopropyl-2-fluorophenol is characterized by its unique structural features, which include a cyclopropyl group and a fluorine atom attached to the phenolic ring. These substituents influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHF O |

| Molecular Weight | 168.19 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

The biological activity of 5-Cyclopropyl-2-fluorophenol is primarily attributed to its ability to interact with various biological macromolecules. The phenolic group can form hydrogen bonds, while the cyclopropyl and fluorine substituents modulate binding affinities and specificities. This compound has been shown to influence enzymatic activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that 5-Cyclopropyl-2-fluorophenol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which could be further explored for developing new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, 5-Cyclopropyl-2-fluorophenol has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating inflammatory diseases like arthritis.

Case Studies

- Study on Antimicrobial Efficacy : A controlled laboratory study evaluated the efficacy of 5-Cyclopropyl-2-fluorophenol against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

- Anti-inflammatory Research : In vivo studies using murine models demonstrated that administration of 5-Cyclopropyl-2-fluorophenol significantly reduced paw edema in a carrageenan-induced inflammation model. The reduction in inflammatory cytokines was statistically significant compared to the control group .

Applications in Medicine and Industry

5-Cyclopropyl-2-fluorophenol is being investigated as a lead compound for pharmaceutical development due to its diverse biological activities. Its applications include:

- Pharmaceutical Intermediate : Used in synthesizing more complex organic molecules.

- Research Tool : Studied for understanding the mechanisms of antimicrobial resistance.

- Industrial Use : Employed in producing specialty chemicals with specific properties.

Comparison with Similar Compounds

The biological activity of 5-Cyclopropyl-2-fluorophenol can be compared with other fluorinated phenolic compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 5-Cyclopropyl-2-fluorophenol | High | Moderate |

| 2-Fluorophenol | Moderate | Low |

| 5-Cyclopropylphenol | Low | Moderate |

This comparison highlights the unique position of 5-Cyclopropyl-2-fluorophenol in terms of potency and applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.